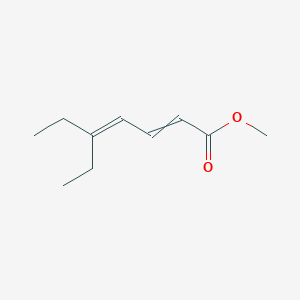

Methyl 5-ethylhepta-2,4-dienoate

Description

Methyl 5-ethylhepta-2,4-dienoate is an α,β-unsaturated ester characterized by a seven-carbon chain (hepta) with conjugated double bonds at positions 2 and 4, an ethyl substituent at position 5, and a methyl ester group at the terminal carbon. This structural configuration imparts unique chemical reactivity, including susceptibility to electrophilic addition and participation in Diels-Alder reactions.

Properties

CAS No. |

62222-80-4 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

methyl 5-ethylhepta-2,4-dienoate |

InChI |

InChI=1S/C10H16O2/c1-4-9(5-2)7-6-8-10(11)12-3/h6-8H,4-5H2,1-3H3 |

InChI Key |

LOUUNCLPRCKHMF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC=CC(=O)OC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-ethylhepta-2,4-dienoate typically involves the esterification of 5-ethylhepta-2,4-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-ethylhepta-2,4-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

Reduction: Reduction reactions can convert the conjugated diene system to a saturated ester.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can be performed under controlled conditions.

Major Products Formed:

Epoxides and Diols: From oxidation reactions.

Saturated Esters: From reduction reactions.

Halogenated Esters: From substitution reactions.

Scientific Research Applications

Methyl 5-ethylhepta-2,4-dienoate has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-ethylhepta-2,4-dienoate involves its interaction with various molecular targets and pathways. The conjugated diene system allows for participation in pericyclic reactions, such as Diels-Alder reactions, which are crucial in the formation of cyclic compounds. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical processes.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of Methyl 5-ethylhepta-2,4-dienoate and related dienoates:

Reactivity and Stability

- Electrophilic Reactivity: The conjugated diene system in all compounds enables electrophilic additions. However, electron-withdrawing groups (e.g., oxo in Methyl 7-oxohepta-2,4-dienoate) increase electrophilicity, accelerating reactions like hydroxylation or oxidation. In contrast, the ethyl group in this compound may sterically hinder such reactions, enhancing stability .

- Photodegradation: Methyl 7-oxohepta-2,4-dienoate forms rapidly under UV-Vis/Bi₂WO₆ photocatalysis due to hole oxidation mechanisms, whereas alkyl-substituted analogs like this compound are likely more resistant to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.